Azido-PEG2-C1-Boc
Description
Contextualization within Bioorthogonal Chemistry and Linker Technologies
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. This allows for the selective labeling, tracking, and manipulation of biomolecules in their natural environment. PEG linkers are widely used in chemical biology and bioconjugation due to their favorable properties, including water solubility, biocompatibility, flexibility, and low immunogenicity nih.gov. These properties help to improve the solubility and stability of conjugated molecules and can reduce non-specific interactions in biological systems.
Azido-PEG2-CH2CO2tBu serves as a specific type of PEG linker, providing a flexible spacer between two potential attachment points. The inclusion of the azide (B81097) group positions this compound firmly within the realm of bioorthogonal chemistry, as the azide is a key handle for highly selective reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are particularly valuable because they proceed efficiently under mild, physiological conditions, making them suitable for biological applications.
Significance of Azide and tert-Butyl Ester Functionalities in Research Design
The azide functional group (-N₃) is a linear arrangement of three nitrogen atoms that is relatively stable under physiological conditions but highly reactive towards specific reaction partners, particularly alkynes and strained cyclooctynes in click chemistry. This selective reactivity allows researchers to introduce the azide handle into a molecule of interest and then conjugate it specifically to another molecule bearing a complementary alkyne or cyclooctyne (B158145) tag within a complex biological mixture without side reactions. This orthogonality is crucial for precisely targeting and modifying biomolecules in live cells or organisms. The azide group can also be reduced to an amine, offering another route for conjugation.
The tert-butyl ester (-CO₂tBu) functionality serves as a protected carboxylic acid. Carboxylic acids are highly reactive and can participate in various side reactions, particularly in the presence of amines, which are abundant in biological systems. Protecting the carboxylic acid as a tert-butyl ester renders it unreactive under standard bioconjugation conditions. The tert-butyl ester can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid. This "caging" and subsequent uncaging strategy allows for controlled reactivity. Researchers can perform azide-based click chemistry first, and then, at a desired point, deprotect the carboxylic acid for further conjugation or interaction, such as forming amide bonds with amine-containing molecules. The bulky nature of the tert-butyl group can also influence the steric environment around the ester, potentially affecting its reactivity and stability.
Overview of Key Academic Research Domains Utilizing Azido-PEG2-CH2CO2tBu
The unique combination of a bioorthogonal handle (azide), a cleavable protected group (tert-butyl ester), and a soluble, flexible PEG spacer makes Azido-PEG2-CH2CO2tBu, and similar PEGylated azides with protected carboxylic acids, valuable in several academic research domains.
One significant area is bioconjugation , where researchers aim to covalently link synthetic molecules to biomolecules like proteins, peptides, or nucleic acids. The azide allows for specific attachment via click chemistry to a modified biomolecule containing an alkyne or cyclooctyne. Subsequently, the deprotected carboxylic acid can be used to conjugate to another site on the same or a different molecule, enabling the creation of complex architectures like antibody-drug conjugates (ADCs) or multi-functional probes.
In drug delivery systems , these linkers are employed to attach therapeutic molecules to carriers such as nanoparticles or liposomes. The PEG chain enhances the solubility and circulation half-life of the delivery system, while the azide can be used for targeted delivery by conjugating to ligands that bind to specific cell surface receptors. The protected carboxylic acid offers a handle for further modification or attachment of the drug payload, which can be released upon cleavage of the ester under specific conditions within the target environment.
Chemical biology heavily utilizes these compounds for labeling and imaging studies. By incorporating the azide into metabolites or probes, researchers can track their distribution and interactions in living systems using click chemistry with fluorescent or affinity tags. The ability to then deprotect the carboxylic acid adds another layer of functionality, allowing for subsequent reactions or modifications in situ.
Furthermore, linkers with azide and protected carboxylic acid functionalities are relevant in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , molecules designed to induce the degradation of target proteins. While Azido-PEG2-CH2CO2tBu itself might be a building block or a related analog could be used as a component in the linker region of PROTACs, connecting a protein-binding ligand to an E3 ligase-recruiting ligand. The azide and protected carboxylic acid functionalities provide flexibility in the synthesis and modification of these complex molecules.
The controlled reactivity offered by the azide for specific ligation and the tert-butyl ester for conditional deprotection, coupled with the beneficial properties of the PEG spacer, positions Azido-PEG2-CH2CO2tBu as a key building block in the design and synthesis of advanced chemical tools for exploring and manipulating biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLXAHQRLHPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Considerations for Azido Peg2 Ch2co2tbu Derivatization
General Synthetic Approaches for PEG-Based Azides and Protected Carboxylates
The synthesis of PEG-based azides and protected carboxylates typically involves functionalizing the terminal hydroxyl groups of a PEG chain. For azides, common methods include nucleophilic substitution of a leaving group (such as a tosylate or mesylate) with sodium azide (B81097). nih.gov The introduction of a protected carboxylic acid, like the tert-butyl ester, can be achieved by reacting a PEG derivative with a suitably protected carboxylic acid equivalent or by protecting a pre-existing carboxylic acid group on the PEG chain. Methods for forming tert-butyl esters include the condensation of carboxylic acids with tert-butanol (B103910) or using tert-butylating agents in the presence of acid catalysts. thieme-connect.com
Selective Deprotection Methodologies of the tert-Butyl Ester Moiety for Research Applications
The tert-butyl ester group is commonly employed as a protecting group for carboxylic acids due to its stability under various conditions, including against nucleophiles and reducing agents. thieme-connect.com Its selective removal is crucial for enabling subsequent reactions at the carboxylic acid terminus while preserving the azide functionality.
Acid-Labile Protecting Group Strategies
The tert-butyl ester is an acid-labile protecting group, meaning it can be cleaved under acidic conditions. thieme-connect.com Selective deprotection of tert-butyl esters in the presence of other acid-labile groups has been explored using specific conditions. For instance, chemoselective hydrolysis of tert-butyl esters has been achieved using ZnBr₂ in dichloromethane (B109758) (DCM). This method was found to be compatible with certain other acid-labile protecting groups, such as PhF protected amines, although N-Boc and N-trityl groups were found to be labile under these conditions. nih.govscite.ai Another approach involves using trichloroacetic acid for the selective cleavage of tert-butyl esters. scite.ai
Functionalization Pathways for the Terminal Carboxylic Acid in Research Contexts
Once the tert-butyl ester is selectively deprotected to reveal the free carboxylic acid, this functional group can undergo various reactions to conjugate the PEG linker to other molecules.
Amide Bond Formation with Primary Amines
One of the most common functionalization pathways for the terminal carboxylic acid is the formation of a stable amide bond with a primary amine. lumiprobe.comnanosoftpolymers.combiochempeg.combiochempeg.combroadpharm.combroadpharm.com This reaction typically requires the presence of activating agents to facilitate the coupling between the carboxylic acid and the amine. Common coupling agents used for amide formation include EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide). biochempeg.combiochempeg.combroadpharm.combroadpharm.com The reaction conditions for amide coupling are often mild, typically carried out at pH 7-9 and low temperatures (5-25°C) for short periods. creativepegworks.com
Activation through N-Hydroxysuccinimide (NHS) Esters
Another widely used strategy to activate the carboxylic acid for conjugation is the formation of an N-hydroxysuccinimide (NHS) ester. nanosoftpolymers.comcd-bioparticles.netbroadpharm.combroadpharm.comresearchgate.net NHS esters are reactive intermediates that readily react with primary amines to form stable amide bonds. creativepegworks.comresearchgate.netbiochempeg.com The formation of NHS esters typically involves coupling the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent. researchgate.net NHS esters are particularly useful in bioconjugation as the reaction with amines is efficient and can be performed under mild, often aqueous, conditions. creativepegworks.comresearchgate.net
Design Principles of Polyethylene (B3416737) Glycol (PEG) Spacers in Azido-PEG2-CH2CO2tBu Analogs
Polyethylene glycol (PEG) linkers, including the PEG2 unit in Azido-PEG2-CH2CO2tBu, serve as flexible spacers that connect molecular entities and impart beneficial properties to the resulting conjugates. chempep.com The design of the PEG spacer, including its length, is a critical consideration in the synthesis of bifunctional PEG derivatives.
PEG chains are highly water-soluble due to their repeating ethylene (B1197577) oxide units, which form hydrogen bonds with water. chempep.com This hydrophilicity is advantageous for increasing the solubility of conjugated molecules, particularly in aqueous biological environments. lumiprobe.combroadpharm.combroadpharm.comcd-bioparticles.netbroadpharm.comlumiprobe.cominterchim.com PEG spacers also contribute to the biocompatibility and low immunogenicity of conjugates. lumiprobe.comchempep.com The flexibility of the PEG chain, arising from the rotation of C-O bonds, provides spatial separation between the linked molecules. chempep.com This spacing effect can minimize steric hindrance and allow for efficient interactions between the conjugated molecule and its target. rsc.orgnih.govresearchgate.net
The length of the PEG spacer can be tuned to achieve desired properties, such as controlling the distance between the functional groups and influencing the pharmacokinetic profile of conjugates by increasing their hydrodynamic radius and reducing renal clearance. chempep.cominterchim.com While Azido-PEG2-CH2CO2tBu contains a short PEG2 spacer, analogs with longer PEG chains (e.g., PEG3, PEG4, PEG8, PEG10, PEG12, PEG16) are also utilized, offering varying degrees of spacing and hydrophilicity depending on the specific application. lumiprobe.comnanosoftpolymers.combiochempeg.combiochempeg.combroadpharm.combroadpharm.comcd-bioparticles.netbroadpharm.comlumiprobe.combiochempeg.combiochempeg.comcd-bioparticles.net Research has shown that the length of the PEG linker can significantly impact the targeting specificity and cellular internalization of conjugated nanoparticles. rsc.orgresearchgate.net
Impact of PEG Chain Length and Architecture on Conjugate Formation
The PEG chain in Azido-PEG2-CH2CO2tBu consists of two ethylene glycol units (PEG2). This short, discrete PEG segment plays a significant role in the properties and behavior of conjugates formed using this linker. PEGylation, the process of conjugating PEG chains to molecules, is widely used to improve solubility, reduce aggregation, and alter the pharmacokinetic properties of therapeutic agents and biomolecules. issuu.comnih.govbroadpharm.com While longer PEG chains are often employed to significantly increase hydrodynamic volume and extend circulation time by reducing renal filtration and masking immunogenicity, a short PEG2 linker offers distinct advantages in specific research synthesis contexts. issuu.comresearchgate.netnih.gov
A short PEG2 linker provides a flexible spacer between the conjugated molecules, which can help to minimize steric hindrance and allow for proper interaction between the conjugated entities. Unlike polydisperse PEG polymers, the defined length of the PEG2 unit in Azido-PEG2-CH2CO2tBu ensures homogeneity of the resulting conjugates, simplifying purification and characterization. broadpharm.com This is particularly important in research where precise control over molecular structure is required. The hydrophilic nature of the PEG2 unit, despite its short length, contributes to the solubility of the linker and its conjugates in aqueous media, which is beneficial for reactions involving biomolecules. biochempeg.combroadpharm.comprolynxinc.comchemicalbook.com While the impact on properties like extended circulation time is less pronounced compared to much longer PEGs, the PEG2 unit still provides a degree of shielding and improved solubility relevant for many in vitro and in vivo research applications.
Comparative Analysis with Other Functionalized PEG Linkers in Research Synthesis
Azido-PEG2-CH2CO2tBu is one of many functionalized PEG linkers available for research synthesis. Its specific combination of an azide, a PEG2 spacer, and a protected carboxylic acid provides unique capabilities compared to linkers with different functional groups or PEG lengths.
Compared to homobifunctional linkers (e.g., di-azide PEG or di-carboxylic acid PEG), Azido-PEG2-CH2CO2tBu is heterobifunctional, allowing for the sequential and orthogonal conjugation of two different molecules. This is advantageous for constructing complex conjugates with distinct components attached at specific sites.
Other heterobifunctional PEG linkers feature different pairs of reactive groups, such as azide-amine, maleimide-NHS ester, or alkyne-carboxylic acid. prolynxinc.comissuu.comiris-biotech.demedchemexpress.com Linkers with NHS esters or maleimides are commonly used to react with amines or thiols, respectively. prolynxinc.comiris-biotech.de The choice of linker depends on the functional groups available on the molecules to be conjugated and the desired reaction chemistry. Azido-PEG2-CH2CO2tBu is particularly useful when one conjugation partner can be functionalized with an alkyne or cyclooctyne (B158145) for click chemistry and the other requires coupling via a carboxylic acid (after deprotection of the t-butyl ester) to an amine.
Application in Bioconjugation Through Click Chemistry Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Azido-PEG2-CH2CO2tBu-Mediated Bioconjugation
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction that involves the joining of an azide (B81097) and a terminal alkyne in the presence of a copper(I) catalyst. biochempeg.com Azido-PEG2-CH2CO2tBu, with its azide group, can readily participate in CuAAC reactions with alkyne-functionalized molecules. medchemexpress.com This reaction is known for its high efficiency and specificity, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. researchgate.netnih.gov
Mechanistic Insights and Optimization Strategies for Biological Systems
The mechanism of the CuAAC reaction involves multiple steps, including the coordination of the alkyne to the copper(I) catalyst, deprotonation of the alkyne to form a copper(I) acetylide, and the subsequent [3+2] cycloaddition between the azide and the copper(I) acetylide. nih.govresearchgate.net The reaction is typically carried out under mild conditions, often in aqueous buffers, making it suitable for biological systems. jenabioscience.com
Optimization strategies for CuAAC in biological systems often focus on managing the potential toxicity of copper ions and improving reaction efficiency. The use of appropriate copper-chelating ligands is crucial. jenabioscience.com These ligands help to stabilize the copper(I) oxidation state, accelerate the reaction rate, and protect biomolecules from damage caused by reactive oxygen species generated in the presence of copper and reducing agents like ascorbate. jenabioscience.comnih.gov Examples of such ligands include bathophenanthroline (B157979) derivatives and tris(triazolylmethyl)amine ligands. nih.govjenabioscience.com The concentration of the copper catalyst and the ligand, as well as the choice of reducing agent and buffer system, are critical parameters that can be optimized for specific bioconjugation applications. nih.gov
Ligand-Accelerated CuAAC in Research Settings
Ligand-accelerated CuAAC utilizes specific ligands that enhance the reaction rate and can influence the reaction pathway. researchgate.netnih.gov These ligands can improve the solubility of the copper catalyst and facilitate the formation of the strained metallacycle intermediate, thereby accelerating the cycloaddition. researchgate.net Research has shown that the rate acceleration is dependent on the nature of the ligand and the solvent used. researchgate.net Tripodal ligands, for instance, have been found to be particularly effective in accelerating CuAAC by facilitating the assembly of copper(I) centers with accessible coordination sites for the reactants. researchgate.net The use of ligand-accelerated CuAAC is a key strategy for achieving efficient bioconjugation, especially when working with dilute solutions of biomolecules. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-CH2CO2tBu for Bioorthogonal Labeling
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. wikipedia.orgbiochempeg.com This reaction relies on the inherent strain energy of cyclic alkynes, such as cyclooctynes, to drive the reaction with azides. wikipedia.org Azido-PEG2-CH2CO2tBu can participate in SPAAC reactions with strained cyclooctynes, offering a valuable tool for bioorthogonal labeling in complex biological environments. medchemexpress.com
Advantages of Copper-Free Click Chemistry in Cellular and In Vivo Research
A major advantage of SPAAC is the absence of copper, which is toxic to living cells and organisms. wikipedia.orgnih.gov This makes copper-free click chemistry particularly suitable for applications in cellular and in vivo research, where the viability and health of biological systems must be maintained. wikipedia.orgnih.gov SPAAC allows for the rapid and selective labeling of biomolecules within live cells and even in whole organisms without apparent toxicity. nih.gov This has enabled dynamic imaging of biomolecules like glycans and lipids in their native environments. nih.govnih.gov
Reactivity with Cyclooctynes (DBCO, BCN) in Research Applications
Azido-PEG2-CH2CO2tBu reacts efficiently with various strained cyclooctynes, including Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) derivatives, through SPAAC. broadpharm.commedchemexpress.com DBCO and BCN are widely used cyclooctynes for copper-free click chemistry due to their high reactivity with azides. biochempeg.comgenelink.com The reaction between the azide group of Azido-PEG2-CH2CO2tBu and the strained alkyne of DBCO or BCN results in the formation of a stable triazole linkage. genelink.comfishersci.fi This reactivity is highly specific, with minimal to no reaction with other functional groups commonly found in biological samples, such as amines and hydroxyls. biochempeg.comgenelink.com This chemoselectivity is crucial for selective labeling and conjugation of target biomolecules in complex biological mixtures. biochempeg.com
Data on the reactivity of specific cyclooctynes with azides in copper-free click chemistry highlight the efficiency of these reactions. For instance, DBCO has been reported to react with azides to form triazoles in good yields. BCN is noted for its excellent cycloaddition kinetics in copper-free reactions. biochempeg.com
While specific quantitative data tables detailing the reaction rates or yields of Azido-PEG2-CH2CO2tBu with various cyclooctynes were not extensively found in the provided search results, the literature broadly supports the efficient and specific reactivity of azides with strained cyclooctynes like DBCO and BCN in research applications for bioorthogonal labeling and conjugation. medchemexpress.combiochempeg.comgenelink.com
Formation of Stable Triazole Linkages for Biologically Relevant Conjugates
Both CuAAC and SPAAC reactions involving the azide group of Azido-PEG2-CH2CO2tBu result in the formation of a stable 1,2,3-triazole linkage. broadpharm.comgenelink.comfishersci.fibroadpharm.combiochempeg.com The triazole ring is a robust and chemically inert five-membered heterocycle that is resistant to metabolic degradation and provides a stable connection between the conjugated molecules. researchgate.net This stability is essential for creating biologically relevant conjugates that can withstand the conditions of biological systems. The formation of this stable linkage is the key outcome of click chemistry applications utilizing Azido-PEG2-CH2CO2tBu for bioconjugation, enabling the creation of diverse molecular architectures for various research purposes, including the development of bioprobes, antibody-drug conjugates, and functionalized biomaterials. medchemexpress.combiochempeg.combroadpharm.comlabinsights.nl
Site-Specific Bioconjugation Strategies Utilizing Azido-PEG2-CH2CO2tBu
Site-specific bioconjugation aims to attach a molecule at a predetermined location on a biomolecule, in contrast to random conjugation methods that can result in heterogeneous products. The azide group within Azido-PEG2-CH2CO2tBu or its related acid form provides a handle for precise attachment via click chemistry with a reaction partner containing a complementary alkyne (or strained alkyne) group. This allows for the creation of well-defined conjugates with controlled stoichiometry and attachment sites, which is particularly important for applications such as the development of antibody-drug conjugates (ADCs) and the creation of probes for biological studies. The PEG linker provides solubility and can help to distance the conjugated molecule from the biomolecule surface, potentially reducing steric hindrance and minimizing interference with the biomolecule's function.
Integration with Unnatural Amino Acid Technologies
One powerful strategy for achieving site-specific bioconjugation using azide-functionalized compounds like Azido-PEG2-CH2CO2tBu involves the genetic incorporation of unnatural amino acids (UAAs) into proteins. By using modified tRNAs and aminoacyl-tRNA synthetases, UAAs bearing bioorthogonal functional groups, such as alkynes or strained alkynes, can be introduced at specific codons within a protein sequence during translation. Once the protein containing the alkyne-functionalized UAA is expressed, the azide group of Azido-PEG2-CH2CO2tBu (or a molecule previously functionalized with Azido-PEG2-acid) can undergo a click chemistry reaction with the incorporated alkyne. This method allows for the precise attachment of the azide-containing molecule at the site of the incorporated UAA, leading to a highly homogeneous conjugate. Examples of alkyne-bearing UAAs that can be used in conjunction with azide reagents include p-propargyloxy-L-phenylalanine or L-p-(alkynyloxy)phenylalanine.
Role in Advanced Drug Delivery System Research
Azido-PEG2-CH2CO2tBu as a Component in Antibody-Drug Conjugates (ADCs) Development
In the development of Antibody-Drug Conjugates (ADCs), linkers are crucial components that chemically bridge a targeting antibody to a cytotoxic drug. Azido-PEG2-CH2CO2tBu, or related Azido-PEG-acid derivatives like Azido-PEG2-CH2CO2-NHS, can be employed in ADC synthesis. nih.govcreative-biolabs.com The azide (B81097) group allows for conjugation to alkyne-functionalized antibodies or drugs via click chemistry, forming a stable triazole linkage. medchemexpress.commedchemexpress.comaxispharm.com The tert-butyl ester group may serve as a protected carboxylic acid, which can be deprotected and further functionalized for drug attachment.
Linker Design for Controlled Drug Release Mechanisms in ADC Research
While Azido-PEG2-CH2CO2tBu itself contains a non-cleavable ester group in its tert-butyl protected form, the carboxylic acid resulting from deprotection could potentially be incorporated into linker designs that feature controlled drug release mechanisms. However, the PEG chain itself in this compound primarily acts as a spacer to improve solubility and reduce aggregation rather than facilitating a specific cleavage mechanism. Linker design in ADCs often involves incorporating elements that are cleavable under specific tumor microenvironmental conditions (e.g., enzymatic cleavage, low pH) or intracellularly (e.g., reduction). The tert-butyl ester group in Azido-PEG2-CH2CO2tBu is typically removed to reveal a carboxylic acid, which can then be used to form amide bonds or other linkages to the drug payload.
Non-Cleavable Linker Applications in ADC Design
Azido-PEG2-CH2CO2tBu, once the tert-butyl ester is deprotected to the carboxylic acid and used to form a stable linkage (e.g., amide bond) to the drug, contributes to the development of non-cleavable linkers in ADC design. glpbio.com Non-cleavable linkers rely on the degradation of the antibody within the lysosome after internalization by the target cell to release the active drug. The stable triazole linkage formed via click chemistry with the azide group and the subsequent stable attachment to the drug ensure that the drug is not prematurely released in circulation. medchemexpress.commedchemexpress.comaxispharm.com Azido-PEG2-C2-amine, a related PEG-based linker with an azide group, is explicitly mentioned as a non-cleavable 2-unit PEG ADC linker. medchemexpress.commedchemexpress.com
Applications in Proteolysis Targeting Chimeras (PROTACs) Research
Azido-PEG2-CH2CO2tBu and similar azido-PEG linkers are valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comuni.luaxispharm.comaxispharm.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent proteasomal degradation. PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. medchemexpress.com
Structural Integration of Azido-PEG2-CH2CO2tBu in PROTAC Linkers
Azido-PEG2-CH2CO2tBu can be integrated into PROTAC linkers through its azide group, participating in click chemistry reactions with alkyne-functionalized ligands for either the target protein or the E3 ligase. axispharm.comaxispharm.com The PEG chain provides flexibility and can influence the spatial orientation of the two ligands, which is critical for successful ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The tert-butyl ester group can be deprotected to a carboxylic acid, allowing for further coupling to the remaining ligand or other linker components.
Modulation of PROTAC Efficacy and Target Degradation Pathways
The linker structure, including its length, flexibility, and composition (such as the presence of PEG units), significantly impacts PROTAC efficacy and the efficiency of target protein degradation. While specific research findings directly detailing how Azido-PEG2-CH2CO2tBu specifically modulates PROTAC efficacy or target degradation pathways were not extensively found in the provided snippets, the general principles of linker design in PROTACs apply. PEG-based linkers are known to influence the binding affinity of the PROTAC components to their respective proteins and the formation of the productive ternary complex required for ubiquitination. The length and flexibility afforded by the PEG2 unit can affect the proximity and orientation of the target protein and the E3 ligase, thereby influencing the rate and extent of ubiquitination and subsequent degradation.
Development of Targeted Drug Carriers and Nanomedicines
Azido-PEG2-CH2CO2tBu can also be applied in the development of targeted drug carriers and nanomedicines. nih.govcreative-biolabs.commedchemexpress.commedchemexpress.comaxispharm.comdcchemicals.combroadpharm.com The azide handle provides a convenient point for conjugating the PEGylated moiety to nanoparticles, liposomes, or other carrier systems functionalized with complementary alkyne groups via click chemistry. axispharm.com This PEGylation can enhance the solubility and biocompatibility of the carriers, prolong their circulation time by reducing opsonization, and provide a handle for attaching targeting ligands (e.g., antibodies, peptides, small molecules) to achieve targeted delivery to specific cells or tissues. The tert-butyl ester, after deprotection, can be used to attach therapeutic agents or additional functional molecules to the carrier system. Carbonyl-reactive linkers, which can interact with ester groups after deprotection of the tert-butyl ester, are commonly used in drug development to link drugs to targeting ligands or nanoparticles. axispharm.com
Surface Functionalization of Nanoparticles and Liposomes
Surface functionalization of nanoparticles and liposomes is a key strategy to modify their properties, such as targeting, stability, and interaction with biological environments. While specific detailed research findings or data tables on the direct use of Azido-PEG2-CH2CO2tBu for the surface functionalization of nanoparticles and liposomes were not extensively available in the provided search results, the compound's general application in nanotechnology and drug-release suggests its potential in this area cenmed.com. The azido (B1232118) group is a common handle for click chemistry, a widely used method for conjugating molecules to the surface of nanoparticles and liposomes. The PEG component can provide stealth properties, reducing non-specific uptake by the reticuloendothelial system.
Contributions to Materials Science and Polymer Chemistry Research
Engineering of Stimuli-Responsive Materials Utilizing Azido-PEG2-CH2CO2tBu
The incorporation of responsive elements into polymer structures is a key strategy for engineering stimuli-responsive materials. While specific research detailing the use of Azido-PEG2-CH2CO2tBu for this purpose was not found in the search results, azido-functionalized PEG derivatives are commonly employed as crosslinkers or building blocks in the synthesis of such materials via click chemistry. By reacting the azide (B81097) group of Azido-PEG2-CH2CO2tBu with a complementary alkyne-functionalized polymer or molecule that exhibits responsiveness to stimuli (e.g., temperature, pH, light), it would be theoretically possible to create PEG-containing networks or conjugates that display stimuli-responsive behavior. The tert-butyl ester group could potentially be used to introduce additional functionalities or trigger a response upon its cleavage. However, specific research findings or data tables demonstrating the engineering of stimuli-responsive materials directly utilizing Azido-PEG2-CH2CO2tBu were not identified in the performed searches.
Fabrication of Polymer Nanocomposites via Click Chemistry
Click chemistry, particularly the CuAAC reaction, is a powerful tool for the fabrication of polymer nanocomposites by enabling the covalent attachment of nanoparticles to polymer matrices or the crosslinking of polymer chains in the presence of nanoparticles. Azido-PEG2-CH2CO2tBu could potentially be used in such applications by functionalizing either the nanoparticles or the polymer matrix with complementary alkyne groups, followed by click reaction with the azide group. This could lead to improved dispersion of nanoparticles, enhanced interfacial adhesion, and tailored composite properties.
Effective dispersion of nanoparticles and strong interfacial interaction between the nanoparticles and the polymer matrix are critical for achieving desired properties in polymer nanocomposites. Azido-PEG2-CH2CO2tBu could potentially serve as an interfacial modifier. By grafting Azido-PEG2-CH2CO2tBu onto the surface of nanoparticles (if they can be functionalized with alkyne groups) or incorporating it into the polymer matrix (if it contains alkyne groups), click chemistry could be used to create covalent linkages at the interface. The PEG chain could also contribute to steric stabilization, preventing nanoparticle aggregation. While the compound's structure suggests its potential for such applications, specific research findings or data tables demonstrating its direct use for interfacial modification and dispersion enhancement in composite systems were not found in the conducted searches.
Synthesis of Advanced Polymeric Architectures for Biomedical Applications
Azido-PEG2-CH2CO2tBu is relevant to the synthesis of advanced polymeric architectures, particularly for biomedical applications, due to the biocompatibility of PEG and the versatility of click chemistry for creating well-defined structures. The compound has been mentioned in the context of medical research and biomedical polymers. Its use as a PEG-based PROTAC linker in the synthesis of PROTACs nih.gov highlights its role in creating complex molecules with potential therapeutic applications.
Graft polymers, where side chains are grafted onto a polymer backbone, can be synthesized using click chemistry with azido-functionalized monomers or polymers. Azido-PEG2-CH2CO2tBu could be used as a building block to introduce PEG side chains onto polymers containing alkyne functionality, or vice versa. This could lead to the synthesis of graft copolymers with tailored properties, such as altered solubility, reduced protein adsorption (fouling resistance), or the ability to conjugate biomolecules. These graft polymers could be used to create functional coatings on surfaces for biomedical devices, implants, or drug delivery systems. The compound has been mentioned in the context of graft polymers. However, specific detailed research findings on the synthesis of graft polymer compounds or functional coatings directly utilizing Azido-PEG2-CH2CO2tBu were not identified in the search results.
Innovations in Molecular Probes and Biological Imaging Research
Development of Azido-PEG2-CH2CO2tBu-Based Molecular Probes for Cellular Labeling and Tracking
Azido-PEG2-CH2CO2tBu serves as a key component in constructing molecular probes for cellular labeling and tracking. The terminal azide (B81097) group is a highly reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as click chemistry. This bioorthogonal reaction allows for the specific and efficient conjugation of the PEG linker to molecules containing a complementary alkyne or cyclooctyne (B158145) group. By incorporating Azido-PEG2-CH2CO2tBu into a probe design, researchers can attach fluorescent dyes, biotin (B1667282) tags, or other detection moieties to biomolecules or cellular components that have been functionalized with the corresponding alkyne or cyclooctyne handles.
The PEG2 unit, a short polyethylene (B3416737) glycol chain, provides hydrophilicity to the probe, improving its solubility in aqueous biological environments and potentially reducing non-specific binding. The tert-butyl ester group protects the carboxylic acid function during synthesis and conjugation steps that might be incompatible with a free acid. Once the click chemistry conjugation is complete, the tert-butyl ester can be selectively cleaved under mild acidic conditions to reveal a free carboxylic acid. This exposed carboxyl group can then be used for further conjugation to amine-containing molecules via amide bond formation, enabling multi-functional probe designs or attachment to amine-rich surfaces or biomolecules for targeted labeling and tracking applications. The ability to perform sequential conjugation steps using orthogonal click chemistry and amide coupling strategies, facilitated by the azide and protected carboxyl functionalities of Azido-PEG2-CH2CO2tBu, is central to developing sophisticated probes for tracking molecules within or on the surface of cells.
Strategies for Targeted Imaging Agent Development
The development of targeted imaging agents relies on the ability to selectively deliver an imaging modality (e.g., radioisotope, fluorescent dye, nanoparticle) to a specific biological target, such as a particular cell type or subcellular organelle. Azido-PEG2-CH2CO2tBu is valuable in this context as a flexible linker component. It can be incorporated into conjugates designed to target specific sites by coupling the azide group to an alkyne-functionalized targeting ligand (e.g., antibody fragment, peptide, small molecule ligand). The imaging reporter can be attached either before or after the click chemistry step, potentially utilizing the deprotected carboxylic acid for conjugation to an amine-containing imaging agent or a secondary targeting element. PEG linkers, including those based on the PEG2 unit found in Azido-PEG2-CH2CO2tBu, are known to improve the pharmacokinetic properties of imaging agents by increasing their hydrodynamic size, reducing renal clearance, and minimizing non-specific interactions, leading to enhanced accumulation at the target site and improved imaging contrast.
Radiolabeling of PEGylated Conjugates for Pharmacokinetic Studies
Radiolabeling is a powerful technique for studying the in vivo absorption, distribution, metabolism, and excretion (ADME) of potential therapeutic and diagnostic agents, including PEGylated conjugates. The azide group in Azido-PEG2-CH2CO2tBu provides a convenient handle for incorporating radioisotopes into PEGylated constructs via click chemistry. For instance, a radioisotope chelate functionalized with an alkyne can be efficiently conjugated to the azide-containing PEGylated molecule. Commonly used radioisotopes for such studies include 3H, 14C, 35S, 111In, and 125I. Radiolabeling allows researchers to track the distribution and clearance of the PEGylated conjugate in living systems using techniques such as gamma counting, liquid scintillation counting, or positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, depending on the radioisotope used. This provides critical data on the pharmacokinetic behavior of targeted imaging agents and helps optimize their design for improved delivery to the target tissue and reduced off-target accumulation.
Application in Subcellular Imaging
While direct information on Azido-PEG2-CH2CO2tBu specifically in subcellular imaging was not retrieved, the compound's properties suggest its potential utility in this area. Subcellular imaging requires probes that can selectively localize to specific organelles within a cell. By conjugating Azido-PEG2-CH2CO2tBu to targeting motifs known to accumulate in particular subcellular compartments (e.g., mitochondria, lysosomes, endoplasmic reticulum) via click chemistry, researchers could create novel subcellular imaging probes. The PEG linker would enhance the probe's solubility and potentially aid in cellular uptake, while the azide allows for modular attachment of various fluorescent reporters or other labels suitable for high-resolution microscopy techniques. The ability to deprotect the carboxyl group could also enable secondary conjugation steps for further probe refinement or attachment to delivery systems designed for intracellular targeting.
Challenges and Future Directions in Azido Peg2 Ch2co2tbu Research
Optimization of Reaction Conditions for Diverse Biological Systems
The azide (B81097) group in Azido-PEG2-CH2CO2tBu is primarily utilized in bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) medchemexpress.commdpi.comnih.govmedchemexpress.com. Optimizing the conditions for these reactions when using Azido-PEG2-CH2CO2tBu in diverse biological systems presents ongoing challenges. Biological environments can vary significantly in terms of pH, temperature, presence of competing nucleophiles or electrophiles, and enzyme activity.
Ensuring the bioorthogonality – the ability of the reaction to occur without interfering with native biochemical processes – is paramount nih.govnih.gov. While azides are generally considered bioinert, the reaction partners and conditions must be carefully selected. For CuAAC, managing copper toxicity in live cells or organisms is a critical consideration, leading to the development of copper-free click chemistry like SPAAC nih.govnih.gov. Optimizing SPAAC when using Azido-PEG2-CH2CO2tBu involves selecting appropriate strained alkyne partners that react efficiently and selectively under physiological conditions. Factors such as reaction kinetics, solubility of reactants and products in biological media, and potential off-target reactions need to be addressed for different biological applications, ranging from cell surface labeling to in vivo imaging mdpi.comnih.gov.
Exploration of Novel Bioorthogonal Reactivities and Applications
The azide functionality of Azido-PEG2-CH2CO2tBu allows for its participation in various bioorthogonal reactions beyond the traditional click chemistry. Future directions involve exploring novel reaction chemistries that are highly selective and fast under physiological conditions. This could include inverse electron-demand Diels-Alder reactions with tetrazines, which are known for their exceptionally fast kinetics nih.gov.
Furthermore, the exploration of novel applications for Azido-PEG2-CH2CO2tBu extends to its incorporation into advanced materials and conjugates. Given its structure, it can be used to functionalize nanoparticles, polymers, or surfaces for targeted drug delivery, diagnostics, or tissue engineering. For instance, related azide-PEG compounds are used as linkers in the synthesis of PROTACs and antibody-drug conjugates (ADCs) biochempeg.commedchemexpress.commedchemexpress.com. The tert-butyl ester group offers the possibility of controlled deprotection to introduce a carboxylic acid handle, adding another layer of functionalization capability. Future research may focus on utilizing this controlled reactivity in complex biological or material systems.
Integration with High-Throughput Screening and Combinatorial Chemistry Platforms
Azido-PEG2-CH2CO2tBu, as a versatile building block, is well-suited for integration with high-throughput screening (HTS) and combinatorial chemistry platforms benthamscience.comnih.govnih.govscispace.com. Its ability to undergo selective bioorthogonal reactions allows for the creation of diverse libraries of compounds or functionalized materials on solid supports or in solution.
In combinatorial chemistry, Azido-PEG2-CH2CO2tBu can be used to synthesize libraries of molecules with varying structures attached via the triazole linkage formed after click chemistry. This enables the rapid generation of diverse chemical space for drug discovery or material science applications. Integrating this with automated synthesis platforms can significantly accelerate the discovery process.
For HTS, Azido-PEG2-CH2CO2tBu can be incorporated into probes or assay components that allow for the detection or capture of target molecules or interactions using bioorthogonal reactions. The small size and biocompatibility of the azide group and PEG linker are advantageous in such assays mdpi.com. Future directions include developing more efficient and sensitive HTS assays that leverage the unique reactivity of azide-containing molecules, potentially coupled with advanced detection technologies. The use of chemoinformatic techniques and QSAR analysis in conjunction with combinatorial libraries generated using such linkers can further enhance the efficiency of screening efforts scispace.com.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Azido-PEG2-CH2CO2tBu, and how can its purity be validated?
- Answer : Azido-PEG2-CH2CO2tBu is typically synthesized via carbodiimide-mediated coupling between azido-PEG2-amine and tert-butyl bromoacetate. Purity validation requires analytical techniques such as HPLC (to confirm ≥95% purity) and NMR spectroscopy (to verify structural integrity, e.g., tert-butyl singlet at ~1.4 ppm and azide stretching in IR at ~2100 cm⁻¹) .
Q. What safety protocols are critical when handling Azido-PEG2-CH2CO2tBu in laboratory settings?
- Answer : Key precautions include:
- Avoiding inhalation/contact (GHS H302/H315/H319/H335 hazards) .
- Using PPE: nitrile gloves, safety goggles, and fume hoods for ventilation .
- Storing at 2–8°C in inert, airtight containers to prevent degradation .
Q. How can researchers characterize the stability of Azido-PEG2-CH2CO2tBu under varying pH and temperature conditions?
- Answer : Stability assays involve:
- Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
- pH-dependent hydrolysis analysis via LC-MS to monitor tert-butyl ester cleavage (e.g., rapid degradation below pH 3) .
Q. What are the primary applications of Azido-PEG2-CH2CO2tBu in academic research?
- Answer : Its azide group enables click chemistry (e.g., CuAAC with alkynes) for:
- Bioconjugation (e.g., antibody-drug linker synthesis) .
- Polymer functionalization (e.g., PEGylation of nanoparticles) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using Azido-PEG2-CH2CO2tBu in strain-promoted azide-alkyne cycloaddition (SPAAC)?
- Answer : Yield optimization requires:
- Solvent screening (e.g., DMF >90% efficiency vs. THF <60%) .
- Stoichiometric tuning (1.2:1 azide:DBCO molar ratio) .
- Monitoring reaction progress via TLC or fluorescence quenching assays .
Q. What analytical challenges arise when quantifying Azido-PEG2-CH2CO2tBu in complex biological matrices, and how can they be mitigated?
- Answer : Challenges include low UV absorbance and interference from biomolecules. Solutions:
- Derivatization with tetramethylrhodamine-alkyne for fluorescence detection .
- LC-MS/MS with MRM transitions (e.g., m/z 354 → 159 for quantification) .
Q. How does the tert-butyl ester group in Azido-PEG2-CH2CO2tBu influence its pharmacokinetic properties in drug delivery systems?
- Answer : The tert-butyl ester:
- Enhances lipophilicity (logP ~1.8), improving membrane permeability .
- Undergoes pH-sensitive hydrolysis in lysosomes, enabling controlled payload release .
- Stability data from plasma incubation assays (t₁/₂ >24 hrs in human plasma) support its use in sustained delivery .
Q. What strategies can resolve discrepancies in reported reactivity of Azido-PEG2-CH2CO2tBu across different synthetic batches?
- Answer : Contradictions often stem from residual moisture or metal catalysts. Mitigation involves:
- Karl Fischer titration to ensure <0.1% water content .
- ICP-MS to check Cu²⁺ levels (≤10 ppm for SPAAC compatibility) .
- Batch normalization via azide titration (e.g., using 4-nitrophenyl chloroformate) .
Methodological Resources
- Data Interpretation : Cross-reference NMR (δ 3.6–3.8 ppm for PEG protons) and MS ([M+Na]⁺ = 377.4) for structural confirmation .
- Safety Compliance : Align handling protocols with OSHA HCS guidelines (29 CFR 1910) for azide derivatives .
- Advanced Applications : Integrate with ΔF508-CFTR modulators ( ) or nanoparticle PEGylation ( ) for translational studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
